molecular formula C11H12N2 B12986393 1-(2,5-Dimethylphenyl)-1H-imidazole CAS No. 223762-70-7

1-(2,5-Dimethylphenyl)-1H-imidazole

Cat. No.: B12986393
CAS No.: 223762-70-7
M. Wt: 172.23 g/mol
InChI Key: YTNQMVWJYMRTGH-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1H-imidazole is an aromatic heterocyclic compound featuring an imidazole ring substituted at the N1 position with a 2,5-dimethylphenyl group. The methyl substituents at the 2- and 5-positions of the phenyl ring confer steric and electronic effects that influence its reactivity, solubility, and coordination chemistry .

Properties

CAS No.

223762-70-7

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)imidazole

InChI

InChI=1S/C11H12N2/c1-9-3-4-10(2)11(7-9)13-6-5-12-8-13/h3-8H,1-2H3

InChI Key

YTNQMVWJYMRTGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CN=C2

Origin of Product

United States

Preparation Methods

  • The synthesis of 1-(2,5-Dimethylphenyl)-1H-imidazole involves several routes:

      Friedel–Crafts Acylation and Aldol Condensation:

    • An alternative route involves in-situ formation of ketone 4 by base-mediated elimination of HCl from compound 3, followed by a Heck reaction with iodobenzene to form the target compound (Scheme 2).

!Scheme 1 !Scheme 2

  • Chemical Reactions Analysis

      1-(2,5-Dimethylphenyl)-1H-imidazole: can undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents include Friedel–Crafts conditions (AlCl3, Ac2O) for ketone formation and base-mediated elimination for in-situ ketone generation.
    • Major products include the imidazole itself and its derivatives.
  • Scientific Research Applications

    Anticancer Properties

    Research has demonstrated that 1-(2,5-dimethylphenyl)-1H-imidazole exhibits notable anticancer activity. For example, derivatives of imidazole have shown promising results in inhibiting cancer cell growth across various types of cancer. A study highlighted the efficacy of imidazole derivatives against colorectal (DLD-1) and breast (MCF-7) cancer cell lines, with half-maximal inhibitory concentration (IC50) values indicating superior activity compared to traditional chemotherapeutics like cisplatin .

    Table 1: Anticancer Activity of Imidazole Derivatives

    CompoundCancer Cell LineIC50 (μM)
    II1DLD-157.4
    II1MCF-779.9
    CisplatinDLD-1>100
    CisplatinMCF-7>100

    The mechanism of action is believed to involve interaction with DNA and modulation of apoptosis pathways, suggesting that these compounds may induce cell death through p53-independent mechanisms .

    Antimicrobial Activity

    Imidazole derivatives have also been investigated for their antimicrobial properties. Compounds containing the imidazole moiety demonstrate activity against various pathogens, including bacteria and fungi. The thiol group present in some derivatives enhances their reactivity and biological activity by forming covalent bonds with cysteine residues in proteins.

    Pharmacological Applications

    The pharmacological profile of 1-(2,5-dimethylphenyl)-1H-imidazole suggests potential applications in treating various diseases beyond cancer:

    • Antifungal Agents : Certain imidazole derivatives are used as antifungal medications due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
    • Antiviral Agents : Research indicates that imidazole compounds can inhibit viral replication by interfering with viral enzymes.

    Case Studies and Research Findings

    Several studies have documented the therapeutic potential of imidazole derivatives:

    • Yurttas et al. synthesized various imidazole compounds and evaluated their anticancer potential using MTT assays against glioma (C6) and liver (HepG2) cancer cell lines. The study reported significant cytotoxic effects for certain derivatives .
    • Hsieh et al. explored the anticancer activity of synthesized imidazoles against multiple tumor cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action .

    Mechanism of Action

    • The exact mechanism of action for 1-(2,5-Dimethylphenyl)-1H-imidazole depends on its specific application.
    • In drug design, it may interact with molecular targets or pathways relevant to the desired therapeutic effect.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The following analysis compares 1-(2,5-dimethylphenyl)-1H-imidazole with its analogs based on substituent patterns, physicochemical properties, and functional roles.

    Structural Analogs and Substituent Effects

    Compound Name Substituents Key Differences Properties/Applications References
    1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole - 3,5-Dimethylphenyl (N1)
    - 4-Fluorophenyl (C2)
    - Methyl (C4, C5)
    - Fluorine substituent (electron-withdrawing)
    - Additional methyl groups on imidazole
    Enhanced planarity; used in fluorescence studies due to rigid structure .
    1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole - 3,5-Dimethoxyphenyl (N1)
    - Methyl (C4, C5)
    - Phenyl (C2)
    - Methoxy groups (electron-donating)
    - Larger substituents on phenyl
    Potential chemosensor for metal ions; methoxy groups improve solubility .
    1-(2,6-Dimethylphenyl)-4-(3-methoxyphenyl)-1H-imidazole - 2,6-Dimethylphenyl (N1)
    - 3-Methoxyphenyl (C4)
    - Steric hindrance from 2,6-dimethyl
    - Methoxy at C4
    Used in ligand design; steric effects alter coordination geometry .
    Medetomidine Impurity 10
    (4-(1-(2,5-Dimethylphenyl)ethyl)-1H-imidazole HCl)
    - Ethyl linkage between 2,5-dimethylphenyl and imidazole - Ethyl spacer increases flexibility
    - Chloride counterion
    Pharmacological impurity; ethyl chain modifies bioavailability .

    Electronic and Steric Modulations

    • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (e.g., in ) reduces electron density at the imidazole ring, increasing acidity of the NH group. Methoxy groups (e.g., ) enhance electron density, improving solubility but reducing thermal stability.
    • Steric Effects : 2,5-Dimethylphenyl (target compound) vs. 3,5-dimethylphenyl () alters dihedral angles between phenyl and imidazole rings. For example, 3,5-dimethylphenyl derivatives exhibit dihedral angles of ~77° with imidazole, reducing π-conjugation , whereas 2,5-substitution may increase planarity.

    Coordination Chemistry

    • The electronegative imidazole ring in 1-(2,5-dimethylphenyl)-1H-imidazole can coordinate to metal ions. Analogous compounds, such as uranyl complexes with bent geometries, demonstrate that substituent-induced charge redistribution in the imidazole ring (e.g., via methyl groups) stabilizes non-linear coordination modes .

    Biological Activity

    1-(2,5-Dimethylphenyl)-1H-imidazole is a heterocyclic compound characterized by an imidazole ring and a dimethylphenyl moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and potential enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

    Chemical Structure and Properties

    The molecular formula for 1-(2,5-dimethylphenyl)-1H-imidazole is C11H12N2C_{11}H_{12}N_2, with a molecular weight of approximately 176.23 g/mol. The presence of the imidazole ring contributes to its reactivity and biological interactions.

    Key Structural Features:

    • Imidazole Ring: A five-membered ring containing two nitrogen atoms, which is pivotal in many biological interactions.
    • Dimethylphenyl Group: Influences the lipophilicity of the compound, potentially affecting its absorption and distribution within biological systems.

    Antimicrobial Activity

    Research indicates that 1-(2,5-dimethylphenyl)-1H-imidazole exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

    Table 1: Antimicrobial Activity of 1-(2,5-Dimethylphenyl)-1H-imidazole

    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus20
    Escherichia coli22
    Bacillus subtilis21

    These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

    Antioxidant Properties

    The thiol group present in derivatives of imidazole compounds enhances their antioxidant capabilities. This activity is crucial in mitigating oxidative stress-related damage in cells. The antioxidant properties may be attributed to the ability of thiols to scavenge free radicals and chelate metal ions .

    Enzyme Inhibition

    The structural characteristics of 1-(2,5-dimethylphenyl)-1H-imidazole allow it to interact with various enzymes. Studies have suggested that it may act as an enzyme inhibitor by forming covalent bonds with cysteine residues in proteins. This mechanism is particularly relevant for therapeutic applications targeting specific diseases .

    Study on Antimicrobial Efficacy

    In a comprehensive study conducted by Jain et al., various derivatives of imidazole were synthesized and tested for their antimicrobial efficacy against common pathogens such as S. aureus and E. coli. The results indicated that compounds similar to 1-(2,5-dimethylphenyl)-1H-imidazole showed promising antibacterial activity, with zones of inhibition comparable to standard antibiotics .

    Evaluation of Antioxidant Activity

    A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of several imidazole derivatives. The findings revealed that compounds with similar structural features to 1-(2,5-dimethylphenyl)-1H-imidazole exhibited significant free radical scavenging activity, highlighting their potential in therapeutic applications against oxidative stress-related conditions .

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